molecular formula C22H25ClN2O3 B5117770 N-[2-(2-chlorophenyl)ethyl]-1-(2-methoxybenzyl)-6-oxo-3-piperidinecarboxamide

N-[2-(2-chlorophenyl)ethyl]-1-(2-methoxybenzyl)-6-oxo-3-piperidinecarboxamide

カタログ番号 B5117770
分子量: 400.9 g/mol
InChIキー: NIOBMSCCGVOQCI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[2-(2-chlorophenyl)ethyl]-1-(2-methoxybenzyl)-6-oxo-3-piperidinecarboxamide, commonly known as CEP-1347, is a small molecule inhibitor that has been extensively studied for its potential use in treating neurodegenerative diseases. CEP-1347 was first synthesized in the early 1990s, and since then, numerous studies have investigated its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.

作用機序

The exact mechanism of action of CEP-1347 is not fully understood, but it is thought to act by inhibiting the activity of the protein kinase known as c-Jun N-terminal kinase (JNK). JNK is involved in a wide range of cellular processes, including apoptosis, inflammation, and stress response. Inhibition of JNK activity by CEP-1347 may help to protect neurons from degeneration and improve motor function in Parkinson's disease.
Biochemical and Physiological Effects
In addition to its potential neuroprotective effects, CEP-1347 has been shown to have other biochemical and physiological effects. For example, CEP-1347 has been shown to inhibit the activity of the protein kinase known as c-Abl, which is involved in cell proliferation and survival. CEP-1347 has also been shown to inhibit the activity of the protein kinase known as p38, which is involved in inflammation and stress response.

実験室実験の利点と制限

One advantage of using CEP-1347 in lab experiments is that it is a small molecule inhibitor that can be easily synthesized and purified. Additionally, CEP-1347 has been extensively studied, and its mechanism of action and biochemical effects are well understood. However, one limitation of using CEP-1347 in lab experiments is that it is a relatively non-specific inhibitor, and may have off-target effects on other protein kinases.

将来の方向性

There are several potential future directions for research on CEP-1347. One area of interest is the development of more specific JNK inhibitors that may have fewer off-target effects than CEP-1347. Additionally, further studies are needed to determine the optimal dosage and administration of CEP-1347 for use in treating Parkinson's disease. Finally, research is needed to investigate the potential use of CEP-1347 in treating other neurodegenerative diseases, such as Alzheimer's disease and Huntington's disease.

合成法

The synthesis of CEP-1347 involves several steps, starting with the reaction of 2-chloroethylamine hydrochloride with 2-chlorobenzaldehyde to form N-(2-chlorophenyl)-2-chloroethylamine. This intermediate is then reacted with 2-methoxybenzaldehyde to form N-[2-(2-chlorophenyl)ethyl]-2-methoxybenzamide, which is further reacted with piperidine-3-carboxylic acid to form the final product, CEP-1347.

科学的研究の応用

CEP-1347 has been extensively studied for its potential use in treating neurodegenerative diseases, particularly Parkinson's disease. In preclinical studies, CEP-1347 has been shown to protect dopaminergic neurons from degeneration and improve motor function in animal models of Parkinson's disease. These promising results have led to clinical trials of CEP-1347 in human patients with Parkinson's disease.

特性

IUPAC Name

N-[2-(2-chlorophenyl)ethyl]-1-[(2-methoxyphenyl)methyl]-6-oxopiperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25ClN2O3/c1-28-20-9-5-3-7-17(20)14-25-15-18(10-11-21(25)26)22(27)24-13-12-16-6-2-4-8-19(16)23/h2-9,18H,10-15H2,1H3,(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIOBMSCCGVOQCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CN2CC(CCC2=O)C(=O)NCCC3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。